![molecular formula C12H13N3O2S B5870275 N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5870275.png)
N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]propanamide” is a complex organic compound. It contains a methoxyphenyl group, a thiadiazol group, and a propanamide group . The methoxyphenyl group is a phenyl ring with a methoxy (OCH3) substituent. The thiadiazol group is a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms. The propanamide group is a carboxamide derived from propanoic acid .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the methoxyphenyl, thiadiazol, and propanamide groups. The exact structure would depend on the positions of these groups relative to each other .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The methoxyphenyl and thiadiazol groups could potentially undergo electrophilic substitution reactions, while the propanamide group could participate in various reactions involving the carbonyl group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Some general properties can be predicted based on its functional groups. For example, the presence of the polar amide group and the aromatic ring could contribute to its solubility in polar solvents .Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]propanamide primarily targets specific enzymes or receptors involved in cellular processes. These targets are often proteins that play crucial roles in signaling pathways, metabolic processes, or structural functions within the cell. Identifying the exact target requires detailed biochemical studies, but similar compounds often interact with enzymes involved in inflammation or bacterial cell wall synthesis .
Mode of Action
The compound interacts with its target through binding to the active site or allosteric sites of the enzyme or receptor. This binding can inhibit or activate the target’s function, leading to a cascade of biochemical events. For instance, if the target is an enzyme, the compound may inhibit its catalytic activity, thereby blocking a specific metabolic pathway .
Biochemical Pathways
The affected biochemical pathways depend on the specific target of the compound. If the target is an enzyme involved in inflammation, the compound may reduce the production of pro-inflammatory cytokines. Alternatively, if the target is a bacterial enzyme, the compound may disrupt cell wall synthesis, leading to bacterial cell death . These pathways often involve complex networks of interactions that ultimately result in the desired therapeutic effect.
Pharmacokinetics
The pharmacokinetics of this compound include its absorption, distribution, metabolism, and excretion (ADME). The compound is likely absorbed through the gastrointestinal tract if administered orally. It then distributes throughout the body, potentially crossing cell membranes to reach its target. Metabolism typically occurs in the liver, where the compound may be converted into active or inactive metabolites. Finally, excretion is usually via the kidneys .
Result of Action
At the molecular level, the compound’s action results in the inhibition or activation of its target, leading to changes in cellular processes. For example, inhibition of an inflammatory enzyme can reduce inflammation and pain. At the cellular level, this can result in decreased cell proliferation, apoptosis of targeted cells, or reduced production of inflammatory mediators .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, extreme pH levels or high temperatures may denature the compound or its target, reducing efficacy. Additionally, interactions with other drugs or dietary components can affect the compound’s absorption and metabolism .
Eigenschaften
IUPAC Name |
N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c1-3-10(16)13-12-15-14-11(18-12)8-6-4-5-7-9(8)17-2/h4-7H,3H2,1-2H3,(H,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXNDAKIIRGJWHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(S1)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


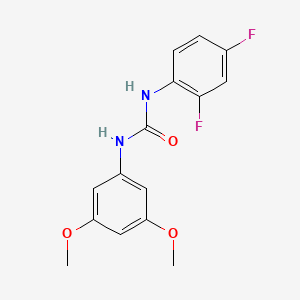
![N-{[(3,5-dibromo-2-pyridinyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5870211.png)
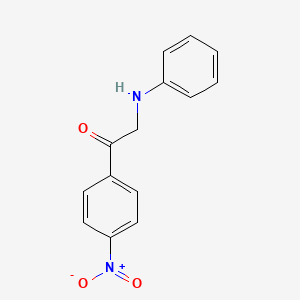
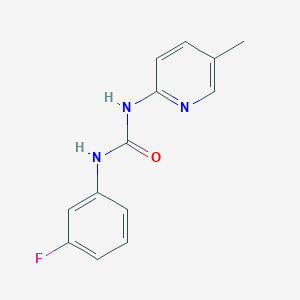

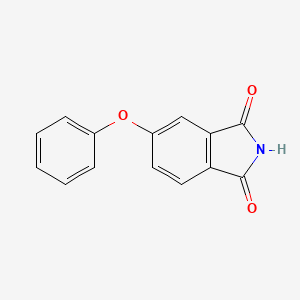

![2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-phenylacetamide](/img/structure/B5870246.png)
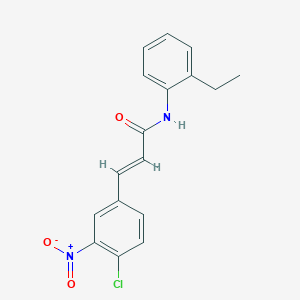
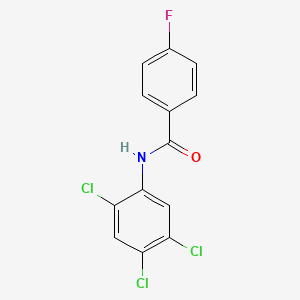
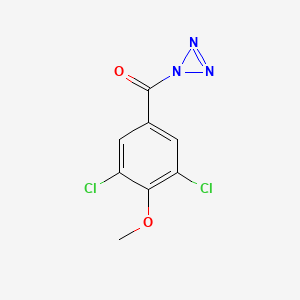
![2-[(5-isopropyl-3-thienyl)carbonyl]-N-(3-methylphenyl)hydrazinecarbothioamide](/img/structure/B5870269.png)
